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Compound of Interest

Compound Name: SR19881

Cat. No.: B15544550

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and in vivo
administration of SR19881, a synthetic agonist of the nuclear receptors REV-ERBa and REV-
ERBP. The information is intended to guide researchers in designing and executing preclinical
animal studies.

Solubility Data

SR19881 is a small molecule with low aqueous solubility, characteristic of many synthetic
nuclear receptor ligands. Achieving a stable and homogenous formulation is critical for reliable
in vivo studies. While exact quantitative solubility limits (mg/mL) are not widely published,
gualitative solubility and a recommended solvent system are provided below.
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Solvent/System

Qualitative
Solubility

Suitability for In
Vivo Use

Notes

Water / Saline

Poor / Insoluble

Not suitable as a

primary solvent

Will not form a true
solution at
concentrations
required for in vivo

dosing.

Suitable as a primary
solvent for stock

solutions. Requires

Dimethyl sulfoxide
(DMSO) is a powerful

aprotic solvent

DMSO Soluble dilution into a co- ] ]
) capable of dissolving
solvent vehicle for
) o ) many nonpolar
animal administration
) o compounds.[2]
to avoid toxicity.[1]
Can be used as a co- ]
] ] Often used in
solvent in a final o ]
) combination with other
Ethanol Moderately Soluble vehicle, but amounts

should be limited due

to potential toxicity.

solvents like PEG or
DMSO.

Co-solvent Vehicle

Soluble (when

prepared correctly)

Recommended

A multi-component
vehicle is necessary
to maintain SR19881
in solution upon
administration. A
common strategy
involves dissolving the
compound in DMSO
first, then diluting it in
a mixture containing a
surfactant (e.g.,
Kolliphor®, Tween®
80) and an aqueous

component.
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Vehicle for In Vivo Animal Studies

The selection of an appropriate vehicle is crucial for ensuring drug delivery and minimizing non-
specific effects. Based on formulations used for similar REV-ERB agonists, the following co-
solvent system is recommended for the intraperitoneal (i.p.) administration of SR19881 in mice.

Component Percentage (viv) Purpose

Primary solvent to dissolve
SR19881.

DMSO 10%

A non-ionic surfactant that acts

) as an emulsifier to prevent
Kolliphor® EL (or Cremophor®

EL) 15% precipitation of the
hydrophobic compound in the
aqueous phase.

) ) Biocompatible aqueous base

Sterile Water or Saline 75%

for final dilution.

This formulation is based on a successful vehicle used for the related REV-ERB agonist,
SR9009, and represents a standard approach for administering poorly soluble compounds in
preclinical research.

Experimental Protocols

3.1. Preparation of Dosing Solution (Example: 10 mg/mL for a 100 mg/kg dose)

This protocol details the preparation of a 10 mg/mL dosing solution suitable for administering a
100 mg/kg dose to a mouse at a volume of 10 mL/kg.

Materials:
» SR19881 powder
o Dimethyl sulfoxide (DMSO), sterile-filtered

o Kolliphor® EL (or Cremophor® EL)
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 Sterile Water for Injection (WFI) or 0.9% Saline
» Sterile conical tubes and syringes
Procedure:

o Calculate Required Mass: To prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of SR19881
powder and place it into a sterile conical tube.

o Primary Solubilization: Add 100 pL (10% of the final volume) of DMSO to the SR19881
powder. Vortex vigorously and/or sonicate briefly in a water bath until the solid is completely
dissolved and the solution is clear.

e Add Surfactant: Add 150 pL (15% of the final volume) of Kolliphor® EL to the DMSO-drug
solution. Vortex thoroughly to ensure complete mixing. The solution may become viscous.

 Final Dilution: Slowly add 750 uL (75% of the final volume) of sterile water or saline to the
mixture while vortexing. Add the aqueous component dropwise to prevent the compound
from precipitating out of solution.

» Final Inspection: The final formulation should be a clear, homogenous solution or a stable
microemulsion. Visually inspect for any precipitation before administration.

o Administration: Dose animals immediately after preparation. Administer via intraperitoneal
(i.p.) injection at a volume of 10 mL/kg of body weight. For example, a 25 g mouse would
receive a 250 pL injection.

3.2. In Vivo Study Workflow

The following outlines a typical workflow for an acute in vivo study in mice to assess the
pharmacodynamic effects of SR19881 on target gene expression.

¢ Animal Acclimatization: House mice under a strict 12:12 hour light:dark cycle for at least one
week before the experiment.

¢ Randomization: Randomly assign animals to treatment groups (e.g., Vehicle control,
SR19881).
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» Dosing: Prepare the SR19881 dosing solution and vehicle control as described above.
Administer a single intraperitoneal injection at the desired dose (e.g., 100 mg/kg) at a
specific circadian time (Zeitgeber Time, ZT). For example, dosing at ZTO (when lights turn
on) or ZT6 (middle of the light phase).

o Tissue Collection: At a predetermined time point post-injection (e.g., 6 hours), euthanize the

mice.

o Sample Processing: Promptly collect tissues of interest (e.qg., liver, skeletal muscle,
hypothalamus). Snap-freeze tissues in liquid nitrogen and store them at -80°C.

o Analysis: Extract RNA from tissues to analyze the expression of REV-ERB target genes
(e.g., Bmall, Per2) via quantitative PCR (QPCR) to confirm target engagement.

Visualizations

4.1. SR19881 Signaling Pathway
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Click to download full resolution via product page

Caption: SR19881 acts as an agonist to activate REV-ERB, enhancing its repression of the
core clock gene Bmall.

4.2. Dosing Solution Preparation Workflow
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Caption: Step-by-step workflow for preparing SR19881 dosing solution for in vivo studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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